Paltimatrectinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

CAS No. |

2353522-15-1 |

|---|---|

Molecular Formula |

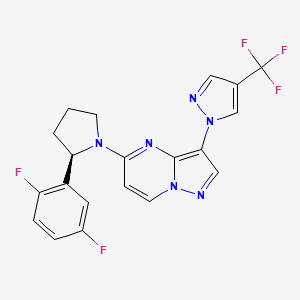

C20H15F5N6 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1 |

InChI Key |

FYPXPQSPRRZJCK-MRXNPFEDSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Paltimatrectinib: A Deep Dive into the Mechanism of a Next-Generation TRK Inhibitor

For Immediate Release

WALTHAM, Mass. – This technical guide provides a comprehensive overview of the mechanism of action of paltimatrectinib (PBI-200), a potent, orally-active, and central nervous system (CNS) penetrant inhibitor of Tropomyosin Receptor Kinase (TRK). Developed by Pyramid Biosciences, this compound is a next-generation TRK inhibitor designed to address the challenges of acquired resistance to first-generation therapies in patients with NTRK fusion-positive cancers. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Potent Inhibition of TRK Kinases

This compound is a small molecule tyrosine kinase inhibitor (TKI) that exerts its antineoplastic activity through the potent and selective inhibition of the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC.[1][2] These kinases are critical regulators of neuronal development and function, but chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of solid tumors.

This compound binds to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of aberrant TRK signaling leads to the inhibition of tumor cell proliferation and survival.

Key Quantitative Data:

| Target | Assay Type | IC50 (nM) | Reference |

| TRKA | Biochemical Assay | <10 | [1] |

Overcoming Acquired Resistance

A significant challenge in the treatment of NTRK fusion-positive cancers is the development of acquired resistance to first-generation TRK inhibitors. A common mechanism of resistance is the emergence of mutations in the TRK kinase domain, particularly at the solvent front. This compound has been specifically designed as a next-generation inhibitor with potent activity against such resistance mutations. Preclinical data has demonstrated its efficacy against tumors harboring the G595R solvent front mutation.

Central Nervous System Penetration

Metastases to the central nervous system are a common and challenging complication of many cancers. This compound has been engineered for high CNS penetration, a critical feature for a TKI targeting cancers that frequently involve the brain.[3][4] Preclinical studies have shown that PBI-200 achieves high levels of penetration into the brain.[3] This characteristic suggests its potential for superior efficacy in treating primary and metastatic CNS tumors compared to other TRK inhibitors.[3]

Downstream Signaling Pathways

The constitutive activation of TRK fusion proteins drives tumor growth through the activation of several key downstream signaling cascades. By inhibiting TRK phosphorylation, this compound effectively blocks these pathways. The primary signaling pathways affected are:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: This pathway plays a central role in cell growth, metabolism, and survival.

The inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on TRK signaling.

Experimental Protocols

The characterization of this compound's mechanism of action involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of TRK kinases in the presence of this compound to determine its inhibitory potency (IC50).

Protocol:

-

Reaction Setup: In a 384-well plate, combine recombinant TRKA, TRKB, or TRKC enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and varying concentrations of this compound in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Initiation: Start the kinase reaction by adding ATP at a concentration near the Km for each respective kinase.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.

-

Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is used to calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Cellular Proliferation Assay (Ba/F3)

This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on TRK signaling for their growth and survival.

Protocol:

-

Cell Line Generation: Engineer the IL-3 dependent murine pro-B cell line, Ba/F3, to stably express a constitutively active TRK fusion protein (e.g., ETV6-NTRK3). This makes the cells IL-3 independent and reliant on TRK signaling.

-

Cell Seeding: Seed the engineered Ba/F3 cells into 96-well plates in IL-3-free media.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Determine cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence and calculate the percentage of proliferation inhibition relative to vehicle-treated control cells to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

This technique is used to confirm the inhibition of TRK phosphorylation and its downstream signaling pathways in cancer cells.

Protocol:

-

Cell Treatment: Culture cancer cells harboring an NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) and treat with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control such as β-actin or GAPDH should also be used.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the dose-dependent effect of this compound on the phosphorylation status of TRK and its downstream effectors.

Conclusion

This compound is a potent, CNS-penetrant, next-generation TRK inhibitor with a mechanism of action tailored to address the clinical challenges of treating NTRK fusion-positive cancers. Its strong inhibition of wild-type and mutant TRK kinases, coupled with its ability to cross the blood-brain barrier, positions it as a promising therapeutic agent for a range of solid tumors, including those with primary or metastatic brain involvement. The experimental data generated through biochemical and cellular assays provide a robust characterization of its mechanism of action, supporting its ongoing clinical development.

References

Paltimatrectinib: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

[Waltham, MA] – Paltimatrectinib (formerly PBI-200) emerged from the laboratories of Pyramid Biosciences as a potent, orally bioavailable, and brain-penetrant pan-Tropomyosin Receptor Kinase (pan-Trk) inhibitor. Its development was aimed at addressing the unmet need for effective therapies in cancers driven by NTRK gene fusions, including those with acquired resistance to first-generation Trk inhibitors and central nervous system (CNS) metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound.

Discovery and Rationale: Targeting a Promiscuous Oncogene

NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These chromosomal rearrangements lead to the constitutive activation of Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC), which in turn aberrantly activates downstream signaling pathways, promoting cellular proliferation and survival. While first-generation Trk inhibitors like larotrectinib and entrectinib have demonstrated significant clinical efficacy, the emergence of acquired resistance mutations, such as the "gatekeeper" G595R mutation in TrkA, and their limited ability to penetrate the blood-brain barrier, thereby failing to effectively treat brain metastases, necessitated the development of next-generation inhibitors.

This compound was designed to overcome these limitations. The discovery program focused on identifying a novel chemical scaffold with potent inhibitory activity against wild-type Trk kinases and clinically relevant resistance mutations, coupled with excellent CNS penetration.

Chemical Synthesis

The chemical synthesis of this compound, with the IUPAC name 5-((2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, is a multi-step process. The core of the molecule is a pyrazolo[1,5-a]pyrimidine scaffold. A detailed, step-by-step experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

General Information: All reactions were carried out under an inert atmosphere (nitrogen or argon) with dry solvents under anhydrous conditions unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Flash column chromatography was performed using silica gel (230-400 mesh). 1H NMR spectra were recorded on a 400 MHz spectrometer and chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

-

To a solution of malononitrile (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) portionwise at 0 °C.

-

After stirring for 30 minutes, add hydrazine hydrate (1 equivalent) dropwise.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 3-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine

-

A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and 2-bromomalonaldehyde (1.1 equivalents) in acetic acid is heated at 100 °C for 6 hours.

-

The reaction mixture is cooled and poured into ice water. The precipitate is collected by filtration, washed with water, and dried to give 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 3: Synthesis of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine

-

To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and 4-(trifluoromethyl)-1H-pyrazole (1.2 equivalents) in dimethylformamide (DMF), add potassium carbonate (2 equivalents).

-

The mixture is heated at 120 °C for 12 hours.

-

After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine.

Step 4: Synthesis of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

-

A solution of 3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidine (1 equivalent) in phosphorus oxychloride (excess) is heated at 100 °C for 3 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.

-

The resulting solid is filtered, washed with water, and dried to give 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine.

Step 5: Synthesis of this compound

-

To a solution of 5-chloro-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (1 equivalent) and (R)-2-(2,5-difluorophenyl)pyrrolidine (1.1 equivalents) in dimethyl sulfoxide (DMSO), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

The reaction mixture is heated at 140 °C for 24 hours.

-

After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound as a solid.

Biological Activity and Data

This compound has demonstrated potent and selective inhibition of Trk kinases and robust anti-tumor activity in preclinical models.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against Trk family kinases and clinically relevant resistance mutations was determined using a radiometric kinase assay.

Experimental Protocol: In Vitro Kinase Assay

-

Enzymes: Recombinant human TrkA, TrkB, and TrkC kinase domains were expressed and purified from Sf9 insect cells. TrkA G595R and G667C mutant kinases were generated by site-directed mutagenesis.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

-

Substrate: Poly(Glu, Tyr) 4:1.

-

Procedure: Kinase, substrate, and varying concentrations of this compound were incubated in the assay buffer for 20 minutes at room temperature. The reaction was initiated by the addition of [γ-33P]ATP. After incubation for 2 hours at room temperature, the reaction was stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter. IC50 values were calculated from the dose-response curves using non-linear regression analysis.

| Target | IC50 (nM)[1] |

| TrkA | 0.45 |

| TrkB | 2.2 |

| TrkC | 1.9 |

| TrkA G595R (Gatekeeper) | 3.4 |

| TrkA G667C | 10 |

This compound was profiled against a panel of 122 other protein kinases and was found to be highly selective for the Trk family. The only notable off-target activity was against Ros1, with an IC50 of 31 nM[1].

Cell-Based Activity

The anti-proliferative activity of this compound was evaluated in cancer cell lines harboring NTRK fusions.

Experimental Protocol: Cell Proliferation Assay

-

Cell Lines: KM-12 (colorectal cancer, TPM3-NTRK1 fusion) and MO-91 (acute myeloid leukemia, ETV6-NTRK3 fusion) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). EC50 values were determined from the resulting dose-response curves.

| Cell Line | NTRK Fusion | EC50 (nM)[1] |

| KM-12 | TPM3-NTRK1 | 22 |

| MO-91 | ETV6-NTRK3 | 3.5 |

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was assessed in a subcutaneous xenograft model using the KM-12 cell line.

Experimental Protocol: KM-12 Xenograft Model

-

Animals: Female athymic nude mice (6-8 weeks old) were used.

-

Tumor Implantation: 1 x 10^7 KM-12 cells were injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups. This compound was administered intraperitoneally (IP) twice daily (BID).

-

Tumor Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at the end of the dosing period. Tumor growth inhibition (TGI) was calculated.

| Treatment Group (IP, BID) | Tumor Growth Inhibition (%)[1][2] |

| 15 mg/kg this compound | 93 |

| 30 mg/kg this compound | 100 |

The activity of this compound in this model was comparable or superior to that of first-generation Trk inhibitors. Furthermore, this compound demonstrated oral bioavailability in both rats and mice and exhibited excellent brain penetration, a significant advantage over existing therapies[1]. In an intracranial KM-12 xenograft model, both intraperitoneal and oral administration of this compound significantly slowed tumor growth and extended survival[1].

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of Trk fusion oncoproteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

Caption: this compound inhibits NTRK fusion protein signaling.

Conclusion

This compound is a next-generation, brain-penetrant pan-Trk inhibitor with potent activity against wild-type Trk kinases and clinically relevant acquired resistance mutations. Its robust preclinical efficacy, favorable pharmacokinetic properties, and ability to cross the blood-brain barrier positioned it as a promising therapeutic candidate for patients with NTRK fusion-positive cancers, including those with CNS involvement. Although the clinical development of this compound has been discontinued, the data gathered during its discovery and preclinical evaluation provide valuable insights for the continued development of targeted therapies for genetically defined cancers.

References

Paltimatrectinib: A Technical Overview of its Interaction with Trk Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paltimatrectinib, also known as PBI-200, is a next-generation, orally bioavailable, and central nervous system (CNS) penetrant pan-Tropomyosin receptor kinase (Trk) inhibitor. It has been developed to target oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes, which are drivers of a variety of adult and pediatric cancers. This document provides a comprehensive technical overview of this compound's interaction with the Trk family of receptor tyrosine kinases—TrkA, TrkB, and TrkC—summarizing available data on its binding affinity, detailing relevant experimental methodologies, and visualizing key cellular pathways.

Binding Affinity of this compound for TrkA, TrkB, and TrkC

While this compound is characterized as a potent pan-Trk inhibitor, specific quantitative binding affinity values (e.g., IC₅₀ or Kᵢ) for TrkA, TrkB, and TrkC are not yet publicly available in peer-reviewed literature or other disclosed documents. Preclinical data have consistently demonstrated its potent activity against wild-type TrkA, TrkB, and TrkC, as well as its ability to overcome resistance mutations that arise with first-generation Trk inhibitors.

Table 1: Summary of this compound (PBI-200) Binding Affinity for Trk Kinases

| Target | Binding Affinity (IC₅₀/Kᵢ) | Data Source |

| TrkA | Data not publicly available | - |

| TrkB | Data not publicly available | - |

| TrkC | Data not publicly available | - |

This table will be updated as quantitative data becomes publicly available.

Experimental Protocols: Determination of Trk Kinase Inhibition

The determination of a compound's binding affinity for Trk kinases typically involves in vitro biochemical assays. These assays are crucial for characterizing the potency and selectivity of inhibitors like this compound. Below are detailed methodologies commonly employed in the field.

In Vitro Kinase Assay (General Protocol)

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against purified Trk kinase domains.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains

-

ATP (Adenosine triphosphate)

-

A suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) at various concentrations

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

Microplates (e.g., 384-well)

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

-

Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Trk Signaling Pathway and Mechanism of Inhibition

Trk receptors are activated by neurotrophins (NTs), leading to their dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are critical for cell survival, proliferation, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.

This compound, as a pan-Trk inhibitor, binds to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of the receptor and subsequent activation of these downstream signaling pathways. This leads to the inhibition of tumor cell growth and induction of apoptosis.

Conclusion

This compound is a promising pan-Trk inhibitor with potent preclinical activity. While specific binding affinities for TrkA, TrkB, and TrkC remain to be publicly disclosed, the established methodologies for in vitro kinase assays provide a clear framework for how such data are generated. The mechanism of action, involving the blockade of critical downstream signaling pathways, underscores its therapeutic potential in the treatment of NTRK fusion-positive cancers. Further publication of preclinical and clinical data will be crucial for a more complete understanding of its pharmacological profile.

Paltimatrectinib: A Technical Overview of a Novel Pan-TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paltimatrectinib (formerly PBI-200) is an orally bioavailable, third-generation, central nervous system (CNS)-penetrant pan-Tropomyosin Receptor Kinase (TRK) inhibitor designed to target oncogenic neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions are the primary driver in a variety of adult and pediatric solid tumors. This compound has demonstrated potent and selective inhibition of TRKA, TRKB, and TRKC kinases. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, its mechanism of action, and the available clinical trial information. Due to the termination of its main clinical trial before proceeding to Phase 2, detailed human pharmacokinetic and pharmacodynamic data are limited in the public domain. This document, therefore, focuses on the preclinical data that formed the basis of its clinical development.

Introduction

Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. The discovery of oncogenic fusions involving the genes that encode for these receptors (NTRK1, NTRK2, and NTRK3) has led to the development of targeted therapies that have shown significant efficacy in patients with NTRK fusion-positive cancers. This compound was developed as a next-generation TRK inhibitor with high potency, selectivity, and the ability to cross the blood-brain barrier to treat primary and metastatic brain tumors.[1][2][3][4] The FDA has granted orphan drug designation to this compound for the treatment of NTRK fusion-positive solid tumors.[1][2][3][4]

Mechanism of Action

This compound is a potent inhibitor of TRKA, TRKB, and TRKC. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of downstream signaling cascades.

Signaling Pathway

The binding of neurotrophins (like Nerve Growth Factor, Brain-Derived Neurotrophic Factor, and Neurotrophin-3) to their respective TRK receptors leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of several key downstream signaling pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.

-

PLCγ Pathway: Which leads to the activation of PKC and calcium signaling, influencing cell motility and gene expression.

This compound's inhibition of TRK phosphorylation effectively blocks these downstream pathways, leading to cell cycle arrest and apoptosis in NTRK fusion-positive cancer cells.

Caption: this compound inhibits TRK receptor signaling pathways.

Pharmacokinetics (Preclinical Data)

Detailed human pharmacokinetic data for this compound is not publicly available. The following information is based on preclinical studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is orally bioavailable.

-

Distribution: A key feature of this compound is its ability to penetrate the blood-brain barrier. Preclinical studies have shown superior brain penetration compared to earlier-generation TRK inhibitors.

-

Metabolism and Excretion: Specific details on the metabolic pathways and excretion routes have not been publicly disclosed.

Pharmacodynamics (Preclinical Data)

This compound has demonstrated potent and durable anti-tumor activity in preclinical models of NTRK fusion-positive cancers.

In Vivo Efficacy

In a subcutaneous xenograft model of KM12 colorectal cancer, which harbors a TPM3-NTRK1 gene fusion, this compound demonstrated significant tumor growth inhibition.

| Model | Dose (Intraperitoneal) | Tumor Growth Inhibition |

| KM12 Colorectal Cancer Xenograft | 15 mg/kg | 93% |

| KM12 Colorectal Cancer Xenograft | 30 mg/kg | 100% (Tumor Stasis) |

These preclinical results highlight the potent anti-tumor activity of this compound in a relevant cancer model.

Clinical Trials

A Phase 1/2, first-in-human, open-label, multicenter, dose-escalation study (NCT04901806) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring NTRK gene fusions.[1][5] The study intended to establish a recommended Phase 2 dose (RP2D). However, the trial was terminated before proceeding to the Phase 2 expansion cohorts.[5] As a result, comprehensive clinical data on the pharmacokinetics and pharmacodynamics of this compound in humans have not been published.

Experimental Protocols

Detailed experimental protocols for the preclinical studies have not been made publicly available. However, based on standard methodologies for the preclinical evaluation of small molecule kinase inhibitors, the following protocols are likely to have been employed.

In Vivo Tumor Xenograft Studies

-

Cell Line: KM12 human colorectal carcinoma cells, known to harbor the TPM3-NTRK1 fusion, were likely used.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are standard for xenograft studies.

-

Tumor Implantation: A suspension of KM12 cells would be injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume would be measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Treatment: Once tumors reached a predetermined size, mice would be randomized into vehicle control and treatment groups. This compound would be administered, likely via intraperitoneal injection, at the specified doses.

-

Efficacy Assessment: The primary endpoint would be tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

References

In Vitro Characterization of Paltimatrectinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paltimatrectinib (PBI-200) is a next-generation, orally bioavailable, and highly potent pan-tropomyosin receptor kinase (TRK) inhibitor designed to target cancers harboring NTRK gene fusions. This technical guide provides a detailed overview of the in vitro characterization of this compound, summarizing its kinase inhibition profile, activity against common resistance mutations, and its effects on cancer cell lines. Methodologies for the key experimental assays are also detailed to provide a comprehensive resource for the scientific community.

Core Attributes of this compound

This compound is a selective inhibitor of TRKA, TRKB, and TRKC, demonstrating potent activity against both wild-type and mutated forms of these kinases. A key feature of this compound is its ability to overcome acquired resistance to first-generation TRK inhibitors, a significant challenge in the clinical management of TRK fusion-positive cancers.

Quantitative Analysis of Kinase Inhibition and Cellular Activity

The in vitro potency and selectivity of this compound have been determined through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of TRK Kinases by this compound

| Kinase | IC50 (nM) |

| TrkA | 0.45 |

| TrkB | 2.2 |

| TrkC | 1.9 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.[1]

Table 2: Activity of this compound Against TRK Resistance Mutations

| Kinase Mutation | IC50 (nM) |

| TrkA G595R | 3.4 |

| TrkA G667C | 10 |

The TrkA G595R and G667C mutations are known solvent front and gatekeeper mutations, respectively, that confer resistance to first-generation TRK inhibitors.[1]

Table 3: Cellular Activity of this compound in TRK Fusion-Positive Cancer Cell Lines

| Cell Line | Fusion Gene | EC50 (nM) |

| KM-12 (Colorectal Cancer) | TPM3-NTRK1 | 22 |

| MO-91 (Acute Myeloid Leukemia) | ETV6-NTRK3 | 3.5 |

EC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation in a cellular viability assay.[1]

Kinase Selectivity

This compound has demonstrated high selectivity for TRK kinases. In a screening panel of 122 other protein kinases, this compound was found to be highly selective, with an IC50 of 31 nM for Ros1 being the only significant off-target activity noted.[1] A separate screen against 125 kinases confirmed this high selectivity, with only one off-target kinase being inhibited by more than 60% at a concentration of 1 micromolar.

Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting the TRK signaling pathway. NTRK gene fusions lead to the constitutive activation of TRK kinases, which in turn activates downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. This compound's inhibition of TRK phosphorylation blocks these downstream signals, leading to the suppression of tumor growth and induction of apoptosis.

References

Paltimatrectinib: A Next-Generation TRK Inhibitor for NTRK Fusion-Positive Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors. These fusions lead to the constitutive activation of TRK proteins (TRKA, TRKB, and TRKC), promoting uncontrolled cell proliferation and survival. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown significant efficacy, the development of acquired resistance, often through mutations in the TRK kinase domain, and suboptimal central nervous system (CNS) penetration limit their long-term benefit, particularly in patients with brain metastases. Paltimatrectinib (PBI-200) is a next-generation, orally bioavailable, and highly CNS-penetrant TRK inhibitor designed to address these limitations. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.

Mechanism of Action: Potent and Selective Inhibition of TRK Fusion Proteins

This compound is a potent inhibitor of TRKA, TRKB, and TRKC kinases. Its mechanism of action involves binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways.

Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity against wild-type TRK kinases. While a comprehensive public kinase panel profile with IC50 values for a broad range of kinases is not yet available, initial data indicates a high degree of selectivity for TRK kinases.

| Target | IC50 (nM) |

| TRKA | <10[1] |

| TRKB | Data not publicly available |

| TRKC | Data not publicly available |

| Table 1: In vitro kinase inhibition profile of this compound. |

Crucially, this compound was designed to overcome acquired resistance mutations that emerge during treatment with first-generation TRK inhibitors. Preclinical data has highlighted its superior efficacy in a xenograft model harboring the LMNA-NTRK1 gene fusion with a G595R solvent front mutation, a common resistance mechanism.[2]

Preclinical Efficacy

The antitumor activity of this compound has been evaluated in various preclinical models of NTRK fusion-positive cancers. These studies have demonstrated its potent and durable inhibition of tumor growth, both systemically and within the CNS.

In Vitro Cell-Based Assays

This compound's effect on the proliferation of cancer cell lines harboring NTRK fusions is a critical measure of its cellular potency. While specific IC50 values from these assays are not yet publicly detailed, the in vivo data suggests potent low nanomolar activity.

In Vivo Xenograft Models

This compound has shown significant tumor growth inhibition in preclinical xenograft models of NTRK fusion-positive cancers.

| Xenograft Model | Fusion Protein | Treatment Dose | Tumor Growth Inhibition (%) |

| MK-12 Colorectal Cancer | Not specified | 15 mg/kg (intraperitoneal) | 93[3][4] |

| MK-12 Colorectal Cancer | Not specified | 30 mg/kg (intraperitoneal) | 100[3][4] |

| BaF3 Xenograft | LMNA-NTRK1 (G595R) | Not specified | Superior to larotrectinib and entrectinib |

| Table 2: In vivo efficacy of this compound in xenograft models. |

Central Nervous System (CNS) Penetration

A key feature of this compound is its high penetrance of the blood-brain barrier. Preclinical studies have demonstrated its superior brain penetration compared to earlier-generation TRK inhibitors.[3][4] This characteristic is critical for treating primary brain tumors and brain metastases, which are common in patients with NTRK fusion-positive cancers. While specific brain-to-plasma concentration ratios are not publicly available, the preclinical efficacy in intracranial models underscores its potential in this setting.

Clinical Development

This compound is currently being evaluated in a global Phase 1/2 clinical trial (PBI-200-101; NCT04901806) in patients with NTRK fusion-positive advanced or metastatic solid tumors, including those with primary and metastatic brain tumors.[3][4][5][6] The trial includes a dose-escalation phase to determine the recommended Phase 2 dose, followed by expansion cohorts.[3][5] As of the latest publicly available information, results from this trial have not been published.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the binding affinity and inhibitory potency of this compound against TRK kinases.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

Materials:

-

TRKA, TRKB, or TRKC kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

TR-FRET Dilution Buffer

-

Kinase Tracer

-

This compound

-

384-well microplates

Procedure:

-

Prepare a 3X solution of this compound at various concentrations in TR-FRET Dilution Buffer.

-

Prepare a 3X mixture of the TRK kinase and the Eu-anti-Tag antibody in TR-FRET Dilution Buffer.

-

Prepare a 3X solution of the kinase tracer in TR-FRET Dilution Buffer.

-

Add 5 µL of the this compound solution to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the emission ratio (665 nm / 620 nm) and plot the results against the concentration of this compound to determine the IC50 value.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of this compound on the proliferation of NTRK fusion-positive cancer cells.

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

-

NTRK fusion-positive cell line (e.g., Ba/F3 cells engineered to express an NTRK fusion)

-

Cell culture medium

-

This compound

-

96-well opaque-walled microplates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed the NTRK fusion-positive cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the different concentrations of this compound and a vehicle control.

-

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescent signal against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Orthotopic Xenograft Model for Brain Tumors

This model is used to evaluate the efficacy of this compound against NTRK fusion-positive tumors located in the brain, assessing its CNS penetration and antitumor activity.

Principle: Human cancer cells harboring an NTRK fusion are surgically implanted into the corresponding anatomical location in the brains of immunodeficient mice.

Materials:

-

NTRK fusion-positive cancer cell line (e.g., luciferase-expressing for bioluminescence imaging)

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Stereotactic injection apparatus

-

This compound formulation for oral gavage

-

Bioluminescence imaging system

Procedure:

-

Culture and harvest the NTRK fusion-positive cancer cells.

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Create a small burr hole in the skull over the desired injection site (e.g., striatum or cerebrum).

-

Slowly inject the cancer cells into the brain parenchyma using a Hamilton syringe.

-

Close the incision and allow the mice to recover.

-

Monitor tumor growth using bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle daily via oral gavage.

-

Monitor tumor growth via bioluminescence imaging and body weight regularly.

-

At the end of the study, euthanize the mice and collect brain tissue for histological and pharmacokinetic analysis.

Signaling Pathway Inhibition

NTRK fusions lead to the constitutive activation of several downstream signaling pathways that are crucial for cancer cell growth and survival. These include the RAS/MAPK, PI3K/AKT, and PLCγ pathways. This compound, by inhibiting the TRK kinase, effectively blocks these downstream signals.

Conclusion

This compound is a promising next-generation TRK inhibitor with potent activity against wild-type and resistant NTRK fusion proteins. Its excellent CNS penetration addresses a critical unmet need for patients with NTRK fusion-positive cancers, particularly those with brain metastases. The preclinical data demonstrate significant antitumor efficacy, supporting its ongoing clinical development. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel TRK inhibitors. As clinical data from the PBI-200-101 trial becomes available, the full potential of this compound in the treatment of NTRK fusion-positive cancers will be further elucidated.

References

- 1. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (PBI-200) / Biohaven [delta.larvol.com]

- 3. onclive.com [onclive.com]

- 4. targetedonc.com [targetedonc.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. A Phase 1/2 Study of PBI-200 in Subjects with NTRK-Fusion-Positive Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

Paltimatrectinib: A Deep Dive into Brain Penetrance and Central Nervous System Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paltimatrectinib (formerly PBI-200) is a next-generation, orally active, and highly selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2] It is currently in clinical development for the treatment of solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions, including primary and metastatic central nervous system (CNS) tumors.[3][4][5] A key differentiating feature of this compound is its demonstrated high degree of brain penetrance, a critical attribute for effectively treating intracranial malignancies.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on the brain penetrance and CNS activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative view of its potency and brain penetration.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Fusion/Mutation | IC50/EC50 (nM) |

| Biochemical Assays | ||

| TrkA | 0.45[2] | |

| TrkB | 2.2[2] | |

| TrkC | 1.9[2] | |

| TrkA | G595R (Gatekeeper Mutation) | 3.4[2] |

| TrkA | G667C (Solvent Front Mutation) | 10[2] |

| Ros1 | 31[2] | |

| Cell-Based Proliferation Assays | ||

| KM-12 Colorectal Cancer Cells | TPM3-NTRK1 Fusion | 22[2] |

| MO-91 Acute Myeloid Leukemia Cells | ETV6-NTRK3 Fusion | 3.5[2] |

Table 2: Preclinical Brain Penetrance of this compound

| Species | Route of Administration | Brain/Plasma AUC Ratio | Comparator TRK Inhibitors' Brain Penetration Ratio (BPR) |

| Mouse | Oral & Intraperitoneal | 3.9[2] | < 0.17[1] |

| Rat | Oral & Intraperitoneal | 3.2[2] | Not Reported |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are summarized below based on available information.

In Vitro Kinase Inhibition Assays

Biochemical IC50 values were determined against purified TrkA, TrkB, TrkC, and Ros1 kinases. This compound's selectivity was assessed against a panel of 125 other protein kinases.[1][2]

Cell-Based Proliferation Assays

The potency of this compound in inhibiting cell growth was evaluated in human tumor cell lines harboring TRK fusions. The KM-12 colorectal cancer cell line (with a TPM3-NTRK1 fusion) and the MO-91 acute myeloid leukemia cell line (with an ETV6-NTRK3 fusion) were utilized.[2] The EC50 values were determined from dose-response curves.

In Vivo Xenograft Models

-

Subcutaneous Xenograft Model:

-

Cell Line: KM-12 colorectal cancer cells.

-

Animal Model: Not specified, but likely immunocompromised mice.

-

Treatment: this compound administered intraperitoneally at doses of 15 mg/kg and 30 mg/kg twice daily.

-

Endpoint: Tumor growth inhibition was measured and compared to comparator TRK inhibitors.[2][5]

-

-

Intracranial Xenograft Model:

Pharmacokinetic and Brain Penetration Studies

-

Animal Models: Mice and rats.

-

Methodology: The concentrations of this compound in the brain and plasma were measured over time following oral and intraperitoneal administration to determine the area under the curve (AUC) for each compartment. The brain/plasma AUC ratio was then calculated to quantify brain penetration.[2]

Signaling Pathway and Experimental Workflow Visualizations

TRK Signaling Pathway Inhibition by this compound

Caption: Inhibition of the TRK signaling cascade by this compound.

Experimental Workflow for Assessing CNS Efficacy

Caption: Workflow for in vivo evaluation of this compound's CNS efficacy.

Discussion and Future Directions

The preclinical data strongly suggest that this compound possesses a high degree of brain penetrance and robust anti-tumor activity in CNS models of NTRK fusion-positive cancer. The significantly higher brain/plasma AUC ratios of this compound compared to other TRK inhibitors are a promising feature for a CNS-targeted therapy.[1][2] This enhanced brain penetration is likely a key contributor to the superior efficacy observed in intracranial tumor models.[1]

While the existing data are compelling, further studies are warranted to provide a more complete picture of this compound's CNS pharmacology. Specifically, determining the unbound brain-to-unbound plasma concentration ratio (Kp,uu) would offer a more precise measure of the pharmacologically active drug concentration in the brain. Additionally, investigating the interaction of this compound with key blood-brain barrier efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), would elucidate the mechanisms underlying its impressive brain penetration.

The ongoing Phase 1/2 clinical trial (NCT04901806) will be critical in translating these promising preclinical findings to patients with primary and metastatic brain tumors.[1] Data from this trial will provide invaluable insights into the safety, pharmacokinetics, and clinical activity of this compound in the CNS.

Conclusion

This compound is a potent, selective, and highly brain-penetrant TRK inhibitor with significant potential for the treatment of NTRK fusion-positive cancers in the central nervous system. The preclinical evidence to date demonstrates superior brain exposure and CNS anti-tumor efficacy compared to other TRK inhibitors. Future clinical data will be instrumental in defining the role of this compound in the management of patients with these challenging malignancies.

References

Paltimatrectinib's Impact on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paltimatrectinib (also known as repotrectinib) is a next-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of advanced solid tumors harboring ROS1, NTRK, and ALK gene fusions. Its compact, macrocyclic structure enables potent inhibition of both wild-type and mutated kinases, a critical feature for overcoming acquired resistance to earlier-generation TKIs. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on downstream signaling pathways. We will explore preclinical and clinical data, detail key experimental methodologies, and visualize the complex signaling cascades affected by this novel therapeutic agent.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ROS1, Tropomyosin Receptor Kinase (TRK A, B, and C), and Anaplastic Lymphoma Kinase (ALK).[1] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation.[1] This blockade of kinase activity disrupts the aberrant downstream signaling cascades that drive tumor cell proliferation, survival, and migration.[1]

The primary downstream pathways affected by this compound are the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] In neuroblastoma models, this compound has also been shown to inhibit the JAK/STAT and Src/FAK signaling pathways.

Quantitative Preclinical Data

The following tables summarize the in vitro potency of this compound against various kinases and its effect on cancer cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Repotrectinib)

| Target Kinase | IC50 (nM) |

| ROS1 | |

| Wild-Type | 0.07 |

| TRK | |

| TRKA | 0.83 |

| TRKB | 0.05 |

| TRKC | 0.1 |

| ALK | |

| Wild-Type | 1.01 |

| ALK L1196M | 1.08 |

| ALK G1202R | 1.26 |

| Other Kinases | |

| JAK2 | 1.04 |

| LYN | 1.66 |

| Src | 5.3 |

| FAK | 6.96 |

Data sourced from MedChemExpress product information.

Table 2: Cellular Proliferation Inhibition (IC50) of this compound (Repotrectinib) in Ba/F3 Cells

| Cell Line | Fusion/Mutation | IC50 (nM) |

| ALK+ | ||

| Ba/F3 EML4-ALK | Wild-Type | 27 |

| Ba/F3 EML4-ALK | G1202R | 63.6 |

| ROS1+ | ||

| Ba/F3 CD74-ROS1 | Wild-Type | < 0.2 |

| Ba/F3 CD74-ROS1 | G2032R | 3.3 |

| Ba/F3 CD74-ROS1 | D2033N | 1.3 |

| TRKA+ | ||

| Ba/F3 LMNA-TRKA | Wild-Type | < 0.2 |

| Ba/F3 LMNA-TRKA | G595R | 0.2 |

| TRKB+ | ||

| Ba/F3 ETV6-TRKB | Wild-Type | < 0.2 |

| Ba/F3 ETV6-TRKB | G639R | 0.6 |

| TRKC+ | ||

| Ba/F3 ETV6-TRKC | Wild-Type | < 0.2 |

| Ba/F3 ETV6-TRKC | G623R | 0.39 |

| Ba/F3 ETV6-TRKC | G623E | 1.4 |

Data adapted from Li, Z., et al. Drugs of the Future 2022, 47(9), 661.

Downstream Signaling Pathway Analysis

Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of key downstream effector proteins in a dose-dependent manner. In the NB-1 neuroblastoma cell line, which is sensitive to the drug, this compound has been shown to abrogate the phosphorylation of PI3K, AKT, STAT3, MEK1/2, Erk1/2, and S6.

Signaling Pathway Diagrams

Caption: this compound inhibits ROS1, ALK, and TRK, blocking downstream PI3K/AKT and RAS/ERK pathways.

Clinical Efficacy

The TRIDENT-1 clinical trial has provided significant data on the efficacy of this compound in patients with ROS1-positive non-small cell lung cancer (NSCLC).

Table 3: Clinical Activity of this compound in ROS1-Positive NSCLC (TRIDENT-1 Study)

| Patient Population | Confirmed Objective Response Rate (cORR) | Median Duration of Response (DOR) (months) |

| TKI-Naïve | 79% | 34.1 |

| Pre-treated with one TKI, no chemotherapy | 38% | 14.8 |

Data from updated results of the TRIDENT-1 study.[2]

Experimental Protocols

Cell Lines and Culture

-

Ba/F3 Cells: Murine pro-B cells were used to generate stable cell lines expressing various wild-type and mutant ROS1, ALK, and TRK fusion proteins. These cells are dependent on the expressed kinase for survival and proliferation, making them a suitable model for assessing inhibitor potency.

-

Neuroblastoma Cell Lines (e.g., NB-1, SK-N-DZ): Human neuroblastoma cell lines with varying ALK mutational statuses were used to evaluate the in vitro efficacy of this compound.

-

Culture Conditions: Cells were maintained in appropriate growth media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and, for Ba/F3 cells, IL-3 for non-transduced cells.

Cell Viability/Proliferation Assay

Caption: Workflow for determining cell viability using the CellTiter-Glo assay.

-

Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a commonly used method.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

After a 24-hour incubation period to allow for cell adherence, cells are treated with a serial dilution of this compound.

-

Following a 72-hour incubation with the compound, CellTiter-Glo® reagent is added to each well.

-

The plate is incubated for a short period to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration.

-

Western Blotting for Phosphoprotein Analysis

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

-

Purpose: To assess the effect of this compound on the phosphorylation state of key proteins in the downstream signaling pathways.

-

Procedure:

-

Cell Lysis: Cells are treated with various concentrations of this compound for a specified time, then lysed using a buffer such as RIPA buffer, which contains detergents to solubilize proteins and inhibitors of proteases and phosphatases to preserve the phosphorylation state.

-

Protein Quantification: The total protein concentration in each lysate is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-p-AKT, anti-p-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. This light is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., total protein or a housekeeping protein like β-actin) to determine the relative change in phosphorylation.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are commonly used to prevent rejection of human tumor cells.

-

Tumor Implantation: Cancer cells are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally.

-

Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, tumors are excised and may be used for further analysis, such as western blotting to assess in vivo target inhibition.

Conclusion

This compound is a potent inhibitor of ROS1, ALK, and TRK kinases, effectively blocking downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This targeted inhibition leads to decreased tumor cell proliferation and survival. The preclinical and clinical data presented in this guide underscore the significant anti-tumor activity of this compound, particularly its ability to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Paltimatrectinib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paltimatrectinib, also known as PBI-200, is a next-generation, orally bioavailable, and highly brain-penetrant pan-Tropomyosin Receptor Kinase (TRK) inhibitor.[1][2] It potently targets TRKA, TRKB, and TRKC, as well as ROS1 and ALK fusion proteins, which are key oncogenic drivers in a variety of solid tumors.[3] Developed by Pyramid Biosciences, this compound is engineered to overcome a wide range of on-target resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound is a potent tyrosine kinase inhibitor (TKI) that selectively targets the ATP-binding pocket of TRK, ROS1, and ALK kinases. In cancers harboring NTRK, ROS1, or ALK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis. This compound inhibits this constitutive kinase activity, thereby blocking downstream signaling and inducing apoptosis in cancer cells dependent on these oncogenic drivers.[2]

The primary downstream signaling cascades affected by TRK, ROS1, and ALK activation include the Ras/MAPK (MEK/ERK) pathway and the PI3K/AKT/mTOR pathway. By inhibiting the upstream kinase, this compound effectively dampens the pro-survival and proliferative signals transmitted through these pathways.

Data Presentation

Biochemical and Cellular Activity of this compound (PBI-200)

| Target | Assay Type | IC50 / EC50 (nM) | Cell Line | Notes |

| TrkA | Biochemical | 0.45 | - | Wild-Type |

| TrkB | Biochemical | 2.2 | - | Wild-Type |

| TrkC | Biochemical | 1.9 | - | Wild-Type |

| Ros1 | Biochemical | 31 | - | Wild-Type |

| TrkA G595R | Biochemical | 3.4 | - | Gatekeeper Mutation |

| TrkA G667C | Biochemical | 10 | - | xDFG Motif Mutation |

| TPM3-NTRK1 | Cellular | 22 | KM-12 (Colorectal Cancer) | - |

| ETV6-NTRK3 | Cellular | 3.5 | MO-91 (Acute Myeloid Leukemia) | - |

Source: Abstract 2198: PBI-200: A novel, brain penetrant, next generation pan-TRK kinase inhibitor.[3]

Experimental Protocols

Reagent Preparation and Storage

This compound Stock Solution:

-

Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO.[3] Some suppliers indicate solubility up to 25 mg/mL (57.55 mM) in DMSO with warming to 75°C and sonication.[5]

-

Preparation of a 10 mM Stock Solution:

-

This compound has a molecular weight of 434.37 g/mol . To prepare a 10 mM stock solution, weigh out 4.34 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming and sonication can aid dissolution.

-

-

Storage:

-

Powder: Store at -20°C for up to 3 years.

-

Stock Solution (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

-

Cell Culture

-

Cell Lines: Utilize cancer cell lines with known NTRK, ROS1, or ALK fusions. Examples include:

-

KM-12: Colorectal cancer with a TPM3-NTRK1 fusion.

-

MO-91: Acute myeloid leukemia with an ETV6-NTRK3 fusion.

-

-

Culture Conditions: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range appropriate to the expected IC50 values (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and then measuring luminescence.

-

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for Phospho-Protein Inhibition

This assay is used to confirm that this compound inhibits the phosphorylation of its targets and downstream signaling proteins.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-TRK (pan-tyrosine)

-

Total TRK

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (e.g., Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion

This compound is a potent inhibitor of TRK, ROS1, and ALK kinases, with significant activity against cell lines harboring the corresponding gene fusions. The protocols outlined above provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound. These experiments are crucial for preclinical drug development and for understanding the cellular responses to this next-generation TKI.

References

- 1. biosb.com [biosb.com]

- 2. Trk Signaling Inhibition Reduces cSCC Growth and Invasion in In Vitro and Zebrafish Models and Enhances Photodynamic Therapy Outcome [mdpi.com]

- 3. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects [biomolther.org]

- 5. biocare.net [biocare.net]

Application Notes and Protocols for Paltimatrectinib (BLU-667) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Paltimatrectinib (formerly BLU-667), a potent and selective RET inhibitor, in various mouse models of cancer. The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a next-generation tyrosine kinase inhibitor specifically designed to target rearranged during transfection (RET) alterations, which are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC)[1][2]. Its high selectivity and potency make it a valuable tool for preclinical research aimed at understanding RET-driven tumorigenesis and evaluating therapeutic efficacy. These notes provide detailed protocols for the use of this compound in mouse xenograft and patient-derived xenograft (PDX) models.

Signaling Pathway

This compound functions by inhibiting the kinase activity of wild-type RET and various RET mutations and fusions[3][4]. This inhibition blocks the autophosphorylation of RET and the subsequent activation of downstream signaling pathways, such as the MAPK pathway, which are crucial for cell proliferation and survival[1].

Caption: RET signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the dosages and their effects as reported in various preclinical studies. This data can serve as a starting point for dose-ranging studies in novel mouse models.

| Mouse Model | Cancer Type | This compound (BLU-667) Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |

| KIF5B-RET Ba/F3 Allograft | N/A (Engineered cells) | 10 mg/kg | Oral Gavage | Twice daily | Potent, dose-dependent inhibition of tumor growth. | [1] |

| KIF5B-RET V804L Ba/F3 Allograft | N/A (Engineered cells) | 10 mg/kg | Oral Gavage | Twice daily | Effective against gatekeeper resistance mutation. | [1] |

| RET C634W MTC Xenograft | Medullary Thyroid Cancer | 3, 10, 30 mg/kg | Oral Gavage | Twice daily | Dose-dependent tumor growth inhibition. | |

| KIF5B-RET NSCLC PDX | Non-Small Cell Lung Cancer | 3, 10, 30 mg/kg | Oral Gavage | Twice daily | Significant tumor regression. | [1] |

| CCDC6-RET Colorectal Cancer PDX | Colorectal Cancer | 3, 10, 30 mg/kg | Oral Gavage | Twice daily | Potent anti-tumor activity. | |

| CUTO32 Xenograft (NSCLC) | Non-Small Cell Lung Cancer | 60 mg/kg | Oral Gavage | Once daily | Decrease in tumor growth rate. | [5] |

| CUTO42 Xenograft (NSCLC) | Non-Small Cell Lung Cancer | 60 mg/kg | Oral Gavage | Once daily | Rapid tumor regression. | [5] |

| BluR Xenograft (Resistant NSCLC) | Non-Small Cell Lung Cancer | 10 mg/kg | Oral Gavage | Twice daily | No effect on tumor growth when used as a single agent. | [6] |

| Intracranial CCDC6-RET PDX | N/A (Intracranial model) | 3, 10, 30 mg/kg | Oral Gavage | Twice daily | Dose-dependent increase in survival; 10 and 30 mg/kg doses led to survival through 28 days. | [7] |

Experimental Protocols

Animal Models

-

Cell Line-Derived Xenografts (CDX): Athymic nude mice are commonly used for establishing xenografts[5]. Tumor cells are typically resuspended in a 1:1 mixture of culture medium (e.g., RPMI 1640) and Matrigel before subcutaneous injection into the flanks of the mice[5].

-

Patient-Derived Xenografts (PDX): PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are also utilized to evaluate the efficacy of this compound in a more clinically relevant setting[1].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of this compound.

Caption: A typical experimental workflow for in vivo this compound efficacy studies.

Preparation of this compound Formulation

This compound is typically formulated for oral gavage. A common vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water[6]. Another reported vehicle is a mixture of 10% DMSO and 90% corn oil[4]. The appropriate formulation should be prepared fresh daily.

Administration and Dosing Schedule

-

Route of Administration: Oral gavage is the standard route for administering this compound in mouse models[1][5][6].

-

Dosing Schedule: Dosing can be performed once daily (q.d.) or twice daily (b.i.d.)[1][6]. The choice of schedule may depend on the pharmacokinetic properties of the drug and the specific research question.

Monitoring and Endpoints

-

Tumor Measurement: Tumor dimensions (length and width) should be measured with calipers twice a week, and tumor volume calculated using the formula: (length × width²) / 2[5].

-

Body Weight: Animal body weight should be monitored regularly as an indicator of toxicity[6].

-

Pharmacodynamic Analysis: To confirm target engagement, tumors can be harvested at the end of the study and analyzed for the phosphorylation status of RET and downstream signaling proteins (e.g., SHC) by Western blot[1].

Conclusion

This compound has demonstrated significant and dose-dependent anti-tumor activity in a variety of RET-driven mouse models. The protocols and data presented here provide a solid foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this targeted agent. Careful consideration of the mouse model, dosing regimen, and endpoint analysis will be critical for obtaining robust and reproducible results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AP1-mediated reprogramming of EGFR expression triggers resistance to BLU-667 and LOXO-292 in RET-rearranged tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blueprintmedicines.com [blueprintmedicines.com]

Application Notes and Protocols: Assessing Paltimatrectinib Efficacy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vivo efficacy of Paltimatrectinib, a potent pan-Trk tyrosine kinase inhibitor, using NTRK fusion-positive human tumor xenograft models. The following sections detail the necessary cell lines, animal models, experimental procedures, and data analysis techniques to evaluate the anti-tumor activity of this compound.

Introduction to this compound and Xenograft Models

This compound is a small molecule inhibitor targeting Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), which are encoded by the NTRK genes. Oncogenic fusions involving NTRK genes are drivers of various adult and pediatric solid tumors. Xenograft models, particularly those using human cancer cell lines with known NTRK fusions, are critical preclinical tools for evaluating the efficacy of targeted therapies like this compound. The protocols outlined below are based on established methodologies for assessing pan-Trk inhibitors in vivo.[1][2]

Recommended Cell Line and Animal Model

-

Cell Line: KM12 human colorectal carcinoma cell line. This cell line harbors a TPM3-NTRK1 gene fusion, making it a well-characterized and appropriate model for studying TrkA inhibitors.[1][2]

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These immunodeficient mice are standard hosts for human tumor xenografts.

Experimental Protocols

Cell Culture and Preparation

-

Culture KM12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the exponential growth phase using trypsin-EDTA.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

Tumor Implantation (Subcutaneous Xenograft)

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Inject 0.1 mL of the cell suspension (containing 5 x 10^6 KM12 cells) subcutaneously into the right flank of each mouse.

-